molecular formula C9H17BrO2 B8598168 Methyl 6-bromo-2,2-dimethylhexanoate

Methyl 6-bromo-2,2-dimethylhexanoate

Cat. No.: B8598168
M. Wt: 237.13 g/mol
InChI Key: SWHFVJFGFDNELR-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2,2-dimethylhexanoate is a brominated ester featuring a branched hexanoate backbone with a terminal bromine atom. Its molecular formula is C₉H₁₇BrO₂, and it serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry for constructing sulfur-bridged heterocycles (e.g., pyridazinediylbis(thio) derivatives) . The compound’s structure combines steric hindrance from the 2,2-dimethyl groups with the reactivity of the bromine atom, making it suitable for selective alkylation or nucleophilic substitution reactions.

Properties

Molecular Formula

C9H17BrO2

Molecular Weight

237.13 g/mol

IUPAC Name

methyl 6-bromo-2,2-dimethylhexanoate

InChI

InChI=1S/C9H17BrO2/c1-9(2,8(11)12-3)6-4-5-7-10/h4-7H2,1-3H3

InChI Key

SWHFVJFGFDNELR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCBr)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 6-Bromo-2,2-dimethylhexanoate

  • Molecular Formula : C₁₀H₁₉BrO₂
  • Molecular Weight : 251.164 g/mol
  • Key Differences: The ethyl ester has a slightly higher molecular weight (+14 g/mol) due to the ethyl group replacing the methyl ester. Applications: Used as a precursor to Bempedoic acid (ETC-1002), an adenosine triphosphate-citrate lyase (ACL) inhibitor for treating hypercholesterolemia . Hazards: Classified with warnings for skin/eye irritation (H315, H319) and flammability (H227) .

Methyl 6-Bromohexanoate

  • Molecular Formula : C₇H₁₃BrO₂
  • Molecular Weight : ~209.08 g/mol (estimated)
  • Key Differences :
    • Lacks the 2,2-dimethyl branching, reducing steric hindrance.
    • Reactivity : Faster nucleophilic substitution rates at the terminal bromine due to less steric obstruction .
    • Applications : Primarily used in linear-chain syntheses, contrasting with the branched derivatives’ role in complex heterocycles.

6-Bromo-2,2-dimethyl-1-hexanol

  • Molecular Formula : C₈H₁₇BrO
  • Molecular Weight : 209.12 g/mol
  • Key Differences :
    • Functional Group: Alcohol (-OH) instead of ester (-COOR).
    • Reactivity : Participates in oxidation or etherification reactions, unlike esters, which undergo hydrolysis or transesterification.
    • Polarity : Higher polarity due to the hydroxyl group, affecting solubility in aqueous systems.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications Hazards
Methyl 6-bromo-2,2-dimethylhexanoate C₉H₁₇BrO₂ ~237.10 (estimated) Ester, Bromoalkyl Sulfur-bridged heterocycle synthesis Likely H315, H319 (inferred)
Ethyl 6-bromo-2,2-dimethylhexanoate C₁₀H₁₉BrO₂ 251.164 Ester, Bromoalkyl Bempedoic acid precursor H315, H319, H335, H227
Methyl 6-bromohexanoate C₇H₁₃BrO₂ ~209.08 Ester, Bromoalkyl Linear-chain intermediates Data unavailable
6-Bromo-2,2-dimethyl-1-hexanol C₈H₁₇BrO 209.12 Alcohol, Bromoalkyl Potential pharmaceutical intermediate Not specified in evidence

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